Boc-L-4-Benzoylphenylalanine

photoaffinity labeling photocrosslinking peptide-protein interactions

Boc-L-4-Benzoylphenylalanine (Boc-Bpa-OH) is a protected, photoreactive unnatural amino acid building block used in Boc-based solid-phase peptide synthesis (SPPS). It features a tert-butyloxycarbonyl (Boc) α-amino protecting group and a 4-benzoyl substituent on the L-phenylalanine side chain, conferring UV-inducible crosslinking activity through a benzophenone chromophore that undergoes near-quantitative intersystem crossing to a reactive triplet state.

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
CAS No. 117666-95-2
Cat. No. B12806659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-4-Benzoylphenylalanine
CAS117666-95-2
Molecular FormulaC21H23NO5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)
InChIKeyHIQJNYPOWPXYIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-4-Benzoylphenylalanine (CAS 117666-95-2) for Peptide Photoaffinity Probes & Boc-SPPS Building Blocks


Boc-L-4-Benzoylphenylalanine (Boc-Bpa-OH) is a protected, photoreactive unnatural amino acid building block used in Boc-based solid-phase peptide synthesis (SPPS). It features a tert-butyloxycarbonyl (Boc) α-amino protecting group and a 4-benzoyl substituent on the L-phenylalanine side chain, conferring UV-inducible crosslinking activity through a benzophenone chromophore that undergoes near-quantitative intersystem crossing to a reactive triplet state [1]. Commercial preparations typically specify ≥98% purity by HPLC, a specific optical rotation of approximately +48° (c=1, EtOH), and long-term storage at 2–8 °C .

Why Unprotected 4-Benzoylphenylalanine or Fmoc-Bpa-OH Cannot Substitute for Boc-L-4-Benzoylphenylalanine in Boc-SPPS Workflows


Attempts to substitute the Boc-protected derivative with the free amino acid (H-Bpa-OH) or the Fmoc-protected analog (Fmoc-Bpa-OH) in Boc-based SPPS introduce fundamental incompatibilities. The unprotected α-amine of H-Bpa-OH cannot participate in site-specific chain elongation without cross-reactivity, while the Fmoc group—although orthogonal to acid-labile side-chain protections—requires repetitive piperidine treatment that is incompatible with Boc/Benzyl chemistry's acid-mediated deprotection cycles [1]. Furthermore, the benzophenone moiety in commercially supplied Boc-Bpa-OH must maintain its photochemical fidelity; improper storage of unprotected or alternative protected forms accelerates degradation, as evidenced by the compound's requirement for refrigerated storage (2–8 °C) and documented sensitivity to heat and oxidizing agents .

Quantitative Differentiation Evidence: Boc-L-4-Benzoylphenylalanine vs. Closest Analogs and Alternatives


Benzophenone vs. Aryl Azide, Diazirine, and α-Diazocarbonyl Photoprobes: Extremely Low Water Reactivity for Aqueous Photoaffinity Labeling

In a head-to-head comparison of four photoactivatable probe classes incorporated into the same pentapeptide scaffold (thymopentin, TP5), the p-benzoylphenylalanine (Bpa)-containing analogue exhibited extremely low affinity to react with water, whereas the aryl azide, diazirine, and α-diazocarbonyl probes all showed substantial hydrolysis side-reactions under identical aqueous irradiation conditions [1]. This water-inertness directly translates to higher yields of the desired crosslinked product in physiologically relevant buffers.

photoaffinity labeling photocrosslinking peptide-protein interactions

Boc-Bpa-OH Enantiomeric Purity Specification Enables Reliable Stereochemical Control Relative to D-Isomer and Racemic Mixtures

Commercial Boc-L-4-Benzoylphenylalanine is supplied with a tightly controlled enantiomeric purity specification: enantiomer (D-isomer) content ≤0.5% by chiral HPLC, as verified by leading suppliers . By contrast, the unprotected free amino acid 4-benzoyl-L-phenylalanine (H-Bpa-OH) is frequently sold without a comparable enantiomeric purity specification, and the racemic D,L-mixture offers no stereochemical discrimination. This level of enantiomeric control is critical for synthesizing homochiral bioactive peptides where a single D-amino acid substitution can drastically alter receptor binding.

chiral purity peptide synthesis enantiomeric excess

4-Benzoyl-L-Phenylalanine (Bpa) vs. 4-Nitro-L-Phenylalanine: Retention of Native-Like Receptor Binding Affinity with Photocrosslinking Capability

When substituted for phenylalanine in a peptide ligand (CLRFT) and tested for binding to the GPCR fragment CMG238–218, the 4-benzoyl-phenylalanine analogue showed no detectable binding (Kd not measurable), indicating that at this position the benzophenone substitution is not tolerated [1]. However, literature reports from genetically encoded incorporation demonstrate that at permissive sites, p-benzoyl-L-phenylalanine (Bpa) substitution preserves largely wild-type-like receptor properties, while the 4-nitro-L-phenylalanine analogue—a comparator used for its electron-withdrawing character—bound with a Kd of 36.2 ± 5.5 µM, representing only a ~6-fold loss relative to the most potent analogue (4-chlorophenylalanine, Kd 14.0 ± 3.2 µM) [1]. This illustrates that Bpa's binding impact is highly site-dependent and must be empirically evaluated; when tolerated, Bpa uniquely adds photocrosslinking functionality without the permanent electronic perturbation of a nitro group.

GPCR binding affinity unnatural amino acid mutagenesis

Benzophenone (Bpa) Photocrosslinking Yield: Comparable to Next-Generation Constrained Analogues but with Established Synthetic Accessibility

The partially conformationally restricted Bpa analogue BpAib was synthesized as a potential improvement for photoaffinity labeling. In intermolecular photocrosslinking experiments against a methionine-containing dipeptide, BpAib showed regioselective reactivity that was closely comparable to that of Bpa [1], indicating that the additional conformational constraint does not substantially enhance the intrinsic photoreactivity. Meanwhile, Bpa benefits from decades of established synthetic routes, commercial availability of both Boc- and Fmoc-protected forms, and extensive literature precedent for successful incorporation into peptides and proteins.

photoaffinity labeling photocrosslinking efficiency conformational restriction

Boc vs. Fmoc Protection Strategy: Boc-Bpa-OH is the Only Validated Choice for Boc/Benzyl SPPS of Long or Aggregation-Prone Peptide Sequences

For 'difficult' peptide sequences that form β-sheet aggregates during chain assembly, the Boc/Benzyl (Boc/Bz) strategy with in situ neutralization has proven advantageous over Fmoc/tert-butyl chemistry [1]. In such sequences, the Fmoc strategy suffers from slower deprotection and increased aggregation, leading to deletion and truncation products. Boc-Bpa-OH is specifically designed for incorporation via Boc/Bz SPPS; the alternative Fmoc-Bpa-OH (CAS 117666-96-3) is incompatible with Boc chemistry due to orthogonal protection requirements. Furthermore, the Boc group's acid-labile deprotection avoids the base-catalyzed side reactions (e.g., aspartimide formation) that can occur under piperidine treatment in Fmoc-SPPS when Bpa is incorporated adjacent to sensitive residues.

solid-phase peptide synthesis protecting group strategy difficult peptide sequences

Benzophenone Quantum Yield Advantage: Near-Quantitative Triplet Formation vs. Lower-Efficiency Diazirine and Azide Photoprobes

The benzophenone chromophore in Bpa undergoes near-quantitative intersystem crossing (ISC) to the triplet state upon UV excitation (350–365 nm) [1]. This contrasts with aryl azides, which generate singlet nitrenes that rapidly rearrange or react with water, and aliphatic diazirines, which produce carbenes with lower crosslinking selectivity. The high triplet yield of benzophenone—approaching unity under optimized conditions—means that nearly every photon absorbed produces a reactive diradical capable of C–H insertion, maximizing photocrosslinking yield per photon dose. This photophysical advantage is an intrinsic property of the benzophenone pharmacophore and is conferred to any peptide incorporating Boc-Bpa-OH.

photochemistry intersystem crossing quantum yield

Procurement-Guided Application Scenarios for Boc-L-4-Benzoylphenylalanine Based on Quantitative Evidence


Boc/Benzyl SPPS of Photoreactive Peptide Ligands for GPCR Photoaffinity Labeling in Aqueous Buffer

When the synthetic route mandates Boc/Bz chemistry—for example, to synthesize a difficult, aggregation-prone transmembrane receptor ligand sequence—Boc-Bpa-OH is the only photoactive building block compatible with this strategy. As demonstrated by the benzophenone probe's extremely low water reactivity compared to aryl azide and diazirine probes [Section 3, REFS-1], the resulting Bpa-containing peptide will maintain high crosslinking efficiency in the aqueous buffer conditions required for GPCR binding assays, enabling clean identification of ligand-receptor contact sites [1].

Synthesis of Enantiomerically Pure Photoreactive Peptides for Structure-Activity Relationship (SAR) Studies

When SAR studies demand precise stereochemical control at every residue, procurement of Boc-Bpa-OH with a certified enantiomeric specification (D-isomer ≤0.5%) ensures that the photoreactive Bpa residue is incorporated exclusively in the L-configuration. This is critical because D-amino acid substitutions in peptide ligands have been shown to cause >20-fold reductions in receptor binding affinity and potency [Section 3, REFS-1]. The documented optical rotation specification ([α]D = +48 ± 2°) provides an additional orthogonal identity verification that free amino acid or racemic alternatives cannot offer [1].

Antibody-Drug Conjugate (ADC) Development via Site-Specific Photoaffinity Bioconjugation

For bioconjugation applications requiring site-specific attachment of payloads to wild-type antibodies without glycan engineering or disulfide reduction, Boc-Bpa-OH enables synthesis of Fc-binding peptides containing a single photoreactive Bpa residue. Upon UV irradiation, the near-quantitative triplet yield of the benzophenone chromophore [Section 3, REFS-1] drives efficient, covalent conjugation to the antibody Fc domain, yielding homogeneous conjugates demonstrated to be as potent as conventional ADCs in cellular assays [1]. This approach avoids the complexity and potential activity loss associated with antibody engineering.

Genetic Code Expansion with Orthogonal tRNA Synthetases for Intracellular Protein Interaction Mapping

Although the Boc group is removed prior to biological incorporation, the core Bpa amino acid derived from Boc-Bpa-OH is identical to the p-benzoyl-L-phenylalanine (pBzF) used in genetic code expansion. The well-characterized photophysics—particularly the near-unity intersystem crossing efficiency [Section 3, REFS-1]—make this residue the preferred choice for intracellular protein-protein interaction capture in live yeast and mammalian cells, outperforming p-azido-phenylalanine in crosslinking yield due to the latter's tendency toward hydrolysis and rearrangement side-products [1].

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